Cephalosporin C Zinc Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

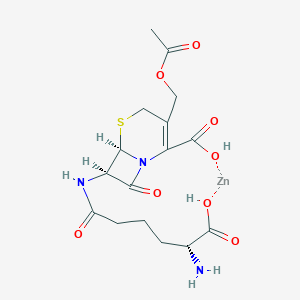

zinc;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMXJQZBKOMFQK-OOARYINLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O8SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017261 | |

| Record name | Cephalosporin C zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12567-06-5, 59143-60-1 | |

| Record name | Cephalosporin C zinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012567065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALOSPORIN C ZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AX8Y0VD4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Cephalosporin C Zinc Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalosporin C is a pivotal beta-lactam antibiotic, serving as a foundational precursor for a multitude of semi-synthetic cephalosporin drugs. Its isolation and purification from fermentation broths are critical steps in the pharmaceutical manufacturing pipeline. The formation of the zinc salt of Cephalosporin C is a widely employed strategy to enhance its stability and facilitate its recovery. This technical guide provides a comprehensive overview of the synthesis and characterization of Cephalosporin C zinc salt, intended for researchers, scientists, and professionals in drug development. It details experimental protocols for its synthesis via precipitation and outlines a suite of analytical techniques for its thorough characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD). All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

Cephalosporin C, a natural antibiotic produced by the fungus Acremonium chrysogenum, is a cornerstone of the cephalosporin family of antibiotics.[1] While active in its own right, its primary value lies in its role as a starting material for the synthesis of more potent, broad-spectrum cephalosporin derivatives. The initial recovery of Cephalosporin C from the fermentation broth presents a significant challenge due to its low concentration and inherent instability under certain pH and temperature conditions.

The formation of a zinc salt is a crucial downstream processing step that addresses these challenges. The zinc salt of Cephalosporin C exhibits lower solubility in aqueous solutions compared to its alkali metal salt counterparts, enabling its efficient precipitation and separation from the complex fermentation medium.[2] Furthermore, the zinc salt form is reported to possess enhanced thermal stability, which is advantageous for storage and subsequent chemical modifications. This guide provides detailed methodologies for the synthesis and comprehensive characterization of this compound.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through a controlled precipitation process from the clarified fermentation broth of Acremonium chrysogenum.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Precipitation from Fermentation Broth

Objective: To precipitate Cephalosporin C from a clarified fermentation broth as its zinc salt.

Materials:

-

Clarified Cephalosporin C fermentation broth

-

Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Acetone (for washing)

Equipment:

-

Jacketed reaction vessel with overhead stirrer

-

pH meter

-

Temperature probe

-

Centrifuge or filtration apparatus

-

Vacuum oven

Procedure:

-

Preparation: The crude fermentation broth from Acremonium chrysogenum is first filtered or centrifuged to remove mycelia and other insoluble materials, yielding a clarified broth.[3]

-

pH Adjustment: The pH of the clarified broth is adjusted to a range of 6.4 to 7.8 for optimal stability of Cephalosporin C.[4]

-

Precipitation: The clarified broth is cooled to approximately 4°C in the jacketed reaction vessel with continuous stirring.[2] A solution of zinc chloride or zinc sulfate is then slowly added to the broth. The addition of Zn²⁺ ions leads to the formation of the sparingly soluble this compound, which precipitates out of the solution.[4]

-

Maturation: The resulting slurry is stirred for a period of time (e.g., 1-2 hours) at the same low temperature to allow for complete precipitation.

-

Isolation: The precipitate is collected by centrifugation or filtration.

-

Washing: The collected solid is washed with cold deionized water and subsequently with a solvent like acetone to remove residual impurities.[5]

-

Drying: The washed this compound is dried under vacuum at a low temperature (e.g., 30-40°C) to a constant weight.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and stability.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and quantifying the amount of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.[3]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M potassium dihydrogen orthophosphate adjusted to pH 6.0) and an organic modifier like acetonitrile.[6] The exact ratio is optimized for best separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[6]

-

Detection: UV detection at a wavelength where Cephalosporin C has significant absorbance, commonly around 240-260 nm.[3][7]

-

Sample Preparation: A known concentration of the this compound is dissolved in the mobile phase or a suitable solvent, filtered, and injected into the HPLC system.

-

Analysis: The retention time and peak area are used to identify and quantify the this compound, respectively, by comparison with a reference standard.

Data Presentation:

| Parameter | Typical Value/Range | Reference |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | [3] |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 6.0) | [6] |

| Flow Rate | 1.0 - 1.5 mL/min | [6] |

| Detection Wavelength | 240 - 260 nm | [3][7] |

| Linearity Range | 5 - 400 µg/mL (for various cephalosporins) | [3] |

| Limit of Detection (LOD) | 0.018 - 0.03 µg/mL (for various cephalosporins) | [7] |

| Limit of Quantification (LOQ) | 0.056 - 0.09 µg/mL (for various cephalosporins) | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR are employed.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). To improve solubility in some solvents, the pH may need to be adjusted.[8]

-

Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques like COSY and HMBC can be used for more detailed structural assignments.[4]

Data Presentation (Illustrative for Cephalosporin Derivatives):

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Reference |

| 2 | ~45.4 | ~3.7-4.1 (d, J≈18.6 Hz) | [4] |

| 3 | Variable (C-3') | - | [4] |

| 4 | Variable (carboxyl) | - | [4] |

| 6 | Variable | Variable | [4] |

| 7 | Variable | Variable | [4] |

| 8 (C=O) | Variable (lactam) | - | [4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H and N-H stretching (from amino and carboxyl groups) | [9] |

| ~1765 | C=O stretching of the β-lactam ring | [10] |

| ~1650 | C=O stretching of the amide group | [10] |

| ~1600 | N-H deformation and C-N stretching of the amide | [10] |

| ~1400 | Symmetric stretching of the carboxylate group | [9] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent: A suitable UV-transparent solvent, such as water or a buffer solution.

-

Sample Preparation: A dilute solution of the sample is prepared in the chosen solvent.

-

Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-400 nm.

Data Presentation:

| Parameter | Typical Value/Range | Reference |

| λmax (in 0.1 N HCl) | ~281 nm (for Cefuroxime axetil, a cephalosporin) | [5] |

| Molar Absorptivity (ε) | Varies significantly with the specific cephalosporin and conditions | [5][11] |

| Beer's Law Range | Typically in the µg/mL range | [5] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound.

Experimental Protocol:

-

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is placed in an aluminum or alumina crucible.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The TGA measures the change in mass, while the DSC measures the heat flow as a function of temperature.

Data Presentation (Illustrative for a Hydrated Salt):

| Analysis | Temperature Range (°C) | Observation |

| TGA | 30 - 150 | Mass loss corresponding to the removal of water of hydration. |

| DSC | 30 - 150 | Endothermic peak corresponding to dehydration. |

| TGA | > 200 | Onset of decomposition with significant mass loss. |

| DSC | > 200 | Exothermic or endothermic peaks associated with decomposition. |

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystallinity of the this compound.

Experimental Protocol:

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Sample Preparation: The powdered sample is placed on a sample holder.

-

Data Acquisition: The diffraction pattern is recorded over a range of 2θ angles (e.g., 5-50°).

Data Presentation: A typical PXRD pattern for a crystalline material shows sharp, well-defined peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the crystal structure of the compound. An amorphous sample would show a broad halo with no distinct peaks.

Note: A specific PXRD pattern for this compound is not available in the searched literature. The description above outlines the expected outcome for a crystalline sample.

Conclusion

The synthesis of this compound via precipitation is a robust and efficient method for its recovery from fermentation broths, offering advantages in terms of yield and product stability. A comprehensive characterization using a combination of chromatographic, spectroscopic, thermal, and crystallographic techniques is imperative to ensure the quality, purity, and identity of the final product. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers involved in the development and manufacturing of cephalosporin-based active pharmaceutical ingredients. Further research to establish a complete and publicly available dataset of all characterization parameters for this compound would be beneficial for the scientific community.

References

- 1. Synthesis of Cephalosporin C from Sulfate by Mutants of Cephalosporium acremonium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5403929A - Process for preparing alkali salts of cephalosporin C - Google Patents [patents.google.com]

- 3. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]

- 6. CN102808011B - Fermentation method for cephalosporin C - Google Patents [patents.google.com]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. This compound | TargetMol [targetmol.com]

- 9. Synthesis, Spectroscopic Studies for Five New Mg (II), Fe (III), Cu (II), Zn (II) and Se (IV) Ceftriaxone Antibiotic Drug Complexes and Their Possible Hepatoprotective and Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

"enhanced stability of Cephalosporin C Zinc Salt compared to sodium salt"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalosporin C is a foundational molecule in the synthesis of a wide array of semi-synthetic cephalosporin antibiotics. Its stability during production, purification, and storage is a critical factor influencing yield, purity, and ultimately, the quality of the final active pharmaceutical ingredient (API). While commonly handled as a sodium salt, the zinc salt of Cephalosporin C offers significant advantages in terms of stability. This technical guide provides an in-depth analysis of the enhanced stability of Cephalosporin C zinc salt compared to its sodium counterpart, supported by a review of relevant scientific literature. We will delve into the underlying reasons for this stability, present available comparative data, and detail the experimental protocols necessary for such stability-indicating studies.

Enhanced Thermal Stability of the Zinc Salt

One of the most notable advantages of the zinc salt of Cephalosporin C is its superior stability under thermal stress. This characteristic is particularly beneficial during the downstream processing and storage of the compound. While direct quantitative comparisons in the literature are scarce, the prevalent use of zinc precipitation in the industrial recovery of Cephalosporin C from fermentation broths is partly attributable to the greater stability of the resulting zinc salt.

Key Observations:

-

The formation of a coordination complex between the zinc ion and the Cephalosporin C molecule is believed to be a key factor in its enhanced thermal stability.

-

This interaction likely restricts the molecular mobility and conformational changes that can lead to degradation at elevated temperatures.

Comparative Stability in Solution

The stability of cephalosporins in aqueous solution is highly dependent on pH. Degradation pathways for cephalosporins in solution are well-documented and primarily involve hydrolysis of the β-lactam ring.

Data Summary: Stability Comparison

The following table summarizes the qualitative and conceptual differences in stability between Cephalosporin C zinc and sodium salts based on available information. It is important to note that direct quantitative, side-by-side experimental data is limited in publicly accessible literature.

| Parameter | This compound | Cephalosporin C Sodium Salt | Remarks |

| Thermal Stability | More Stable | Less Stable | The zinc salt is reported to be more resistant to heat-induced degradation. |

| Aqueous Stability | Generally Less Soluble | More Soluble | Lower solubility of the zinc salt can contribute to its stability in certain processing steps by limiting its availability for degradation in aqueous media. |

| Solid-State Stability | Generally More Stable | Susceptible to Degradation | The crystalline structure of the zinc salt likely contributes to its enhanced stability in the solid state. |

Experimental Protocols

To rigorously quantify the stability differences between Cephalosporin C zinc and sodium salts, a series of well-defined experimental protocols should be followed. These protocols are based on established methods for stability-indicating analysis of cephalosporins and adhere to principles outlined in ICH guidelines.

Protocol 1: Forced Degradation Studies

Objective: To investigate the intrinsic stability of Cephalosporin C zinc and sodium salts under various stress conditions and to identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound and Cephalosporin C sodium salt at a concentration of 1 mg/mL in appropriate solvents (e.g., purified water, buffers).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solutions with 0.1 N HCl at 60°C for 2, 4, 8, and 24 hours.

-

Base Hydrolysis: Treat the sample solutions with 0.1 N NaOH at room temperature for 1, 2, 4, and 8 hours.

-

Oxidative Degradation: Treat the sample solutions with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

-

Thermal Degradation (Solution): Heat the sample solutions at 80°C for 24, 48, and 72 hours.

-

Thermal Degradation (Solid State): Expose the solid powders of both salts to 105°C for 24, 48, and 72 hours.

-

Photostability: Expose the sample solutions and solid powders to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying Cephalosporin C from its degradation products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to a range where the analyte is stable) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for Cephalosporin C (e.g., around 260 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, including impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Logical Workflow for Comparative Stability Study

Caption: Workflow for the comparative stability study of Cephalosporin C salts.

Degradation Signaling Pathway of Cephalosporins

Caption: Simplified degradation pathways for Cephalosporin C.

Conclusion

The available evidence strongly suggests that this compound possesses enhanced stability compared to its sodium salt, particularly in the solid state and under thermal stress. This stability is a key reason for its use in the industrial isolation and purification of Cephalosporin C. For drug development professionals, the choice of salt form can have significant implications for the robustness of the manufacturing process and the shelf-life of the intermediate. To fully quantify these stability advantages, rigorous, head-to-head forced degradation and long-term stability studies using validated stability-indicating analytical methods are essential. The protocols and workflows outlined in this guide provide a comprehensive framework for conducting such investigations.

An In-depth Technical Guide to the Antibacterial and Antimicrobial Properties of Cephalosporin C Zinc Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalosporin C is a foundational molecule in the vast class of β-lactam antibiotics. While its intrinsic antibacterial activity is modest compared to its semi-synthetic derivatives, its unique chemical scaffold has been the basis for the development of numerous life-saving drugs. The zinc salt of Cephalosporin C is a stable form of this antibiotic, primarily utilized as an intermediate in the manufacturing of more potent cephalosporins. This technical guide provides a comprehensive overview of the known antibacterial and antimicrobial properties of Cephalosporin C, with a focus on the implications of its formulation as a zinc salt. This document synthesizes available quantitative data, details relevant experimental protocols for antimicrobial susceptibility testing, and visualizes key concepts through diagrams to support further research and development in the field of antimicrobial agents.

Introduction

Cephalosporins represent one of the most clinically important classes of antibiotics, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a process essential for bacterial viability. Cephalosporin C, the parent compound of this class, was first isolated from the fungus Acremonium chrysogenum. While not a potent therapeutic agent in its own right, its 7-aminocephalosporanic acid (7-ACA) nucleus is a critical building block for the semi-synthetic cephalosporins that dominate the clinical landscape.

The formation of metal complexes with cephalosporins has been an area of interest, with studies suggesting that such complexes can exhibit enhanced stability and, in some cases, improved antimicrobial activity compared to the parent compounds.[1][2] Cephalosporin C Zinc Salt is a stable, crystalline form of Cephalosporin C, which facilitates its purification and handling during the industrial production of 7-ACA.[3] This guide will explore the known antibacterial properties of Cephalosporin C and discuss the potential influence of the zinc ion on its antimicrobial profile.

Mechanism of Action

Like all β-lactam antibiotics, the antibacterial activity of Cephalosporin C stems from its ability to interfere with the synthesis of the bacterial cell wall.[4][5] The core of this mechanism is the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[6] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[6]

The proposed sequence of events is as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): The strained β-lactam ring of Cephalosporin C mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs.

-

Inhibition of Transpeptidation: Upon binding, the β-lactam ring is cleaved, forming a stable, covalent acyl-enzyme intermediate with the PBP. This acylation inactivates the transpeptidase function of the PBP.

-

Disruption of Cell Wall Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, weakening the cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.

Figure 1: Mechanism of Bacterial Cell Wall Synthesis Inhibition by Cephalosporin C.

Antibacterial Spectrum and Potency

The antibacterial spectrum of Cephalosporin C itself is relatively narrow, with greater activity against some Gram-positive bacteria than Gram-negative bacteria. This is partly due to the difficulty of penetrating the outer membrane of Gram-negative organisms and its susceptibility to certain β-lactamases.[7][8]

Quantitative Data

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Streptococcus pyogenes | - | 31 | [10] |

| Corynebacterium diphtheriae | - | 15.6 | [10] |

| Escherichia coli | - | 125 | [10] |

| Haemophilus influenzae | - | 31 | [10] |

| Neisseria gonorrhoeae | Clinical Isolates | 1.9-15.6 | [10] |

Note: The above data is for Cephalosporin C, not specifically the zinc salt. Further research is required to determine the precise MIC values for this compound. Studies on other cephalosporin-metal complexes have shown that the metal ion can influence antibacterial activity. For instance, Zinc(II)-cefalexin was found to be more active against S. aureus and E. coli than cefalexin sodium.[9]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of a compound is typically performed by measuring its Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for two standard assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][11][12]

Broth Microdilution Method (CLSI Guideline)

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC quality control strains)

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Pipettes and multichannel pipettes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer, depending on solubility) at a concentration of at least 1000 µg/mL.[13]

-

-

Preparation of Antimicrobial Dilutions:

-

Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of concentrations in the microtiter plate. Each well will contain 100 µL of the diluted antimicrobial agent.[13]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

-

Within 15 minutes, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13]

-

-

Inoculation of Microtiter Plate:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will result in a final volume of 200 µL per well.

-

Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

-

Figure 2: Workflow for Broth Microdilution MIC Determination.

Agar Dilution Method (EUCAST Guideline)

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Inoculum replicating apparatus (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of this compound as described for the broth microdilution method.

-

-

Preparation of Agar Plates:

-

Prepare a series of twofold dilutions of the antimicrobial stock solution.

-

For each concentration, add a defined volume of the antimicrobial solution to molten MHA (cooled to 45-50°C) to achieve the desired final concentration.[11]

-

Pour the agar into sterile petri dishes and allow them to solidify.[11]

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.

-

Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation of Agar Plates:

-

Spot-inoculate the prepared agar plates with the standardized bacterial suspension. An inoculum replicating apparatus can be used to inoculate multiple strains simultaneously.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze.[11]

-

Conclusion and Future Directions

This compound is a crucial intermediate in the production of a wide array of life-saving cephalosporin antibiotics. While its own antibacterial activity is limited, the fundamental mechanism of action, involving the inhibition of bacterial cell wall synthesis, is the cornerstone of the therapeutic efficacy of its derivatives. The available data on Cephalosporin C provides a baseline for its antimicrobial spectrum, but a comprehensive evaluation of the zinc salt's specific activity is warranted.

Future research should focus on several key areas:

-

Quantitative Antimicrobial Susceptibility Testing: A systematic determination of the MIC values of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria is essential to fully characterize its antimicrobial profile.

-

Comparative Studies: Direct comparative studies of the antibacterial potency of this compound versus other salt forms (e.g., sodium salt) would elucidate the specific contribution of the zinc ion to its activity.

-

Mechanism of Enhanced Activity: If the zinc salt is found to have superior activity, further studies should investigate the underlying mechanisms, such as altered cell permeability or enhanced binding to PBPs.

A deeper understanding of the antimicrobial properties of this compound could not only optimize its use in the synthesis of new antibiotics but also potentially reveal novel strategies for combating antimicrobial resistance.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 59143-60-1 | Benchchem [benchchem.com]

- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cephalosporins - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 6. Cephalosporin - Wikipedia [en.wikipedia.org]

- 7. Cefoxitin - Wikipedia [en.wikipedia.org]

- 8. Reversible inactivation of a peptidoglycan transpeptidase by a β-lactam antibiotic mediated by β-lactam-ring recyclization in the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Sapphire North America [sapphire-usa.com]

- 11. youtube.com [youtube.com]

- 12. EUCAST: MIC Determination [eucast.org]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Antibiotic Era: An In-depth Technical Guide to the Early Research and Development of Cephalosporin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal research and development of Cephalosporin C, a foundational β-lactam antibiotic. It delves into the critical early stages of its discovery, the intricacies of its fermentation, the methodologies for its isolation and purification, the scientific journey to elucidate its chemical structure, and its initial biological activity. This document is intended to serve as a detailed resource, offering insights into the pioneering experimental protocols and quantitative data that paved the way for a new class of life-saving therapeutics.

Introduction: A Serendipitous Discovery in Sardinia

The story of Cephalosporin C begins in 1945 with the astute observations of Italian pharmacologist Giuseppe Brotzu.[1] He noted that a fungus, later identified as Cephalosporium acremonium (now Acremonium chrysogenum), isolated from a sewage outfall in Cagliari, Sardinia, produced substances with antibacterial properties.[1][2] This fungus exhibited inhibitory action against Salmonella typhi, the causative agent of typhoid fever, including strains that were resistant to penicillin due to β-lactamase production.[1][3]

Intrigued by these findings, a team at the Sir William Dunn School of Pathology at the University of Oxford, which included Sir Howard Florey, Sir Edward Abraham, and Guy Newton, embarked on a detailed investigation of Brotzu's fungus in the late 1940s and early 1950s.[4][5] Their work led to the isolation of several distinct antibiotic substances, among which was a hydrophilic compound they named Cephalosporin C.[6] This molecule, while not exceptionally potent in its natural form, possessed a remarkable and highly desirable trait: stability against penicillinase, the enzyme responsible for penicillin resistance in many bacteria.[3][5] This property marked Cephalosporin C as a molecule of significant therapeutic potential and the progenitor of a vast new class of antibiotics.

The timeline of these early discoveries is crucial to understanding the development trajectory of this important antibiotic.

Key Milestones in the Early History of Cephalosporin C

| Year | Milestone | Key Individuals/Institutions |

|---|---|---|

| 1945 | Discovery of the antibiotic-producing fungus Cephalosporium acremonium. | Giuseppe Brotzu |

| 1948 | Brotzu publishes his findings on the fungus and its antibacterial activity.[5] | Giuseppe Brotzu |

| Late 1940s | Researchers at the University of Oxford begin to investigate Brotzu's fungus. | Sir Howard Florey, Sir Edward Abraham, Guy Newton |

| 1953 | Isolation of Cephalosporin C.[5] | Sir Edward Abraham, Guy Newton |

| 1961 | The chemical structure of Cephalosporin C is fully elucidated.[5] | Sir Edward Abraham, Guy Newton |

Fermentation of Acremonium chrysogenum

The production of Cephalosporin C in the early days was entirely dependent on the submerged fermentation of Acremonium chrysogenum. The optimization of the fermentation medium and process parameters was a critical area of research to enhance the yield of this novel antibiotic.

Fermentation Medium Composition

Early fermentation media were complex, often utilizing undefined natural products to support the growth of the fungus and the production of the antibiotic. While specific recipes varied, a common theme was the inclusion of a carbon source, a nitrogen source, and various mineral salts.

Table 2.1: Representative Early Fermentation Medium Components for Cephalosporin C Production

| Component Category | Example Components | Typical Concentration (g/L) |

|---|---|---|

| Carbon Source | Sucrose, Glucose, Lactose, Molasses | 30-50 |

| Nitrogen Source | Corn Steep Liquor, Peanut Meal, Ammonium Sulfate | 10-30 |

| Phosphate Source | Potassium Dihydrogen Phosphate | 1.5 |

| Sulfur Source | Methionine | 4 |

| Trace Elements | Magnesium Sulfate, Iron Sulfate, etc. | 0.3 (MgSO4) and trace amounts |

| pH Buffer | Calcium Carbonate | 5-10 |

Note: These concentrations are representative and were subject to considerable variation and optimization in early research.

The Critical Role of Methionine

A key discovery in the early fermentation studies was the significant stimulatory effect of methionine on Cephalosporin C production.[7] The addition of methionine to the fermentation medium was found to dramatically increase the antibiotic yield. Further research elucidated that methionine serves two primary functions in this context:

-

Sulfur Donor: The sulfur atom in the dihydrothiazine ring of the Cephalosporin C molecule is derived from methionine.

-

Inducer of Biosynthetic Enzymes: Methionine was found to induce the expression of key enzymes in the Cephalosporin C biosynthetic pathway, including δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase and isopenicillin N synthase.[7]

Experimental Protocol: Shake Flask Fermentation

The following protocol is a representative example of a laboratory-scale shake flask fermentation for the production of Cephalosporin C during the early research phase.

Materials:

-

Spore suspension of Acremonium chrysogenum

-

Sterile fermentation medium (as described in Table 2.1)

-

Sterile 250 mL Erlenmeyer flasks with cotton plugs

-

Incubator shaker

Procedure:

-

Prepare the fermentation medium and dispense 50 mL into each 250 mL Erlenmeyer flask.

-

Sterilize the flasks containing the medium by autoclaving at 121°C for 20 minutes.

-

After cooling to room temperature, inoculate each flask with 1 mL of the Acremonium chrysogenum spore suspension.

-

Incubate the flasks on a rotary shaker at 200-250 rpm and a constant temperature of 25-28°C.

-

The fermentation is typically carried out for 5 to 7 days.

-

Samples of the fermentation broth can be aseptically withdrawn at regular intervals to monitor fungal growth and antibiotic production.

Isolation and Purification of Cephalosporin C

The hydrophilic nature of Cephalosporin C presented challenges for its isolation and purification from the complex fermentation broth. Unlike penicillin, which could be readily extracted into organic solvents, new methods had to be developed.

Early Purification Strategies

Initial purification efforts involved a multi-step process that combined precipitation and ion-exchange chromatography. A significant breakthrough was the use of acetone to precipitate impurities from the filtered broth, a crucial step in preparing the extract for chromatographic separation.

Experimental Protocol: Isolation and Purification

The following protocol is based on early methods developed for the purification of Cephalosporin C, which laid the groundwork for large-scale production.

Materials:

-

Fermentation broth containing Cephalosporin C

-

Filter aid (e.g., Celite)

-

Acetone

-

Cation-exchange resin (e.g., Dowex 50 in H+ form)

-

Anion-exchange resin (e.g., Amberlite IR-68 in acetate form)

-

Sodium acetate buffer (pH 3.5-4.0)

-

Methanol

-

Rotary evaporator

Procedure:

-

Removal of Mycelia: The fermentation broth is filtered using a filter aid to remove the fungal mycelia and other insoluble materials.

-

Acetone Precipitation of Impurities: The clarified filtrate is diluted with approximately 2-3 volumes of cold acetone. This causes the precipitation of gummy, low-potency impurities. The mixture is allowed to settle and is then refiltered.

-

Cation-Exchange Chromatography: The acetone-treated filtrate is passed through a column packed with a cation-exchange resin in the hydrogen form. This step removes cationic impurities.

-

Anion-Exchange Chromatography (Adsorption): The effluent from the cation-exchange column is then passed through a column containing an anion-exchange resin in the acetate form. Cephalosporin C, being anionic at the process pH, adsorbs to the resin.

-

Elution: The Cephalosporin C is eluted from the anion-exchange resin using a sodium acetate buffer with a pH in the range of 3.5 to 4.0.

-

Concentration and Crystallization: The eluate is concentrated under vacuum at a low temperature (not exceeding 30°C) to a thick syrup. Seeding with a few crystals of pure Cephalosporin C can be used to induce crystallization.

-

Final Product Recovery: The resulting crystalline slurry is diluted with methanol to improve filterability. The crystalline Cephalosporin C is then collected by filtration and air-dried.

References

- 1. Biosynthesis and control of beta-lactam antibiotics: the early steps in the "classical" tripeptide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystallization and preliminary X-ray analysis of cephalosporin C acylase from Pseudomonas sp. strain N176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. Cephalosporin C - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Cephalosporin C production by Cephalosporium acremonium: the methionine story - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cephalosporin C Zinc Salt in Antibiotic Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalosporin C is a β-lactam antibiotic, a class of drugs that acts by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Like other cephalosporins, its mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][4] This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[3] The zinc salt of Cephalosporin C is a specific formulation used in research settings.[5][6] While its potent inhibitory effect on the human SAMHD1 enzyme is well-documented, its application in bacteriology is less characterized.[5][6][7][8] These notes provide the necessary protocols to investigate its antibacterial spectrum and potency.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins target the transpeptidation step in peptidoglycan synthesis. The β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate, allowing it to bind to the active site of PBPs. This binding is covalent and irreversible, effectively inactivating the enzyme and halting cell wall construction.

Diagram 1: Simplified signaling pathway of Cephalosporin C action.

Quantitative Data Presentation

The following tables are templates for presenting antibiotic susceptibility data for Cephalosporin C Zinc Salt. The values provided are for illustrative purposes only and should be replaced with experimentally determined data.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 - 4 | 1 | 2 |

| Escherichia coli | 25922 | 1 - 16 | 4 | 8 |

| Pseudomonas aeruginosa | 27853 | 8 - >128 | 32 | 128 |

| Streptococcus pneumoniae | 49619 | 0.125 - 1 | 0.25 | 0.5 |

Table 2: Illustrative Zone Diameter Data for Disk Diffusion Testing (30 µg Disk)

| Bacterial Strain | ATCC Number | Zone Diameter Range (mm) | Interpretive Criteria (S/I/R) |

| Staphylococcus aureus | 25923 | 22 - 30 | ≥21 / 18-20 / ≤17 |

| Escherichia coli | 25922 | 18 - 26 | ≥20 / 17-19 / ≤16 |

| Pseudomonas aeruginosa | 27853 | 10 - 18 | ≥16 / 13-15 / ≤12 |

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[9][10]

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile deionized water or appropriate acidic buffer (e.g., 0.1 M HCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

-

Solubilization: Based on supplier datasheets, this compound has limited solubility in water but dissolves in DMSO or acidic solutions.[2][5]

-

For DMSO: Add a precise volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL). Use of ultrasonication may be required to fully dissolve the compound.[1][5]

-

For Acidic Solution: Alternatively, dissolve in a small volume of 0.1 M HCl and then dilute with sterile water.[2]

-

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.[1][5]

Diagram 2: Workflow for stock solution preparation.

Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

This compound stock solution

-

Sterile diluent (e.g., saline or CAMHB)

-

Multichannel pipette

Procedure:

-

Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Serial Dilution:

-

Prepare a working solution of this compound in CAMHB.

-

Add 50 µL of the working solution to the first column of wells, resulting in a total volume of 100 µL.

-

Using a multichannel pipette, perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration. Discard the final 50 µL from the last dilution column.

-

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except for the sterility control wells). The final volume in each well will be 100 µL.

-

Controls:

-

Growth Control: Wells containing CAMHB and inoculum, but no drug.

-

Sterility Control: Wells containing CAMHB only.

-

Solvent Control: If using DMSO, include wells with the highest concentration of DMSO used in the experiment to ensure it does not inhibit bacterial growth.

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer) for Zone of Inhibition

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[6][11]

Materials:

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Sterile paper disks (6 mm diameter)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

This compound solution of known concentration

-

Forceps

Procedure:

-

Disk Preparation: Aseptically apply a defined amount of this compound solution onto sterile paper disks (e.g., 10 µL to create a 30 µg disk) and allow them to dry completely in a sterile environment.

-

Plate Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension, remove excess fluid by pressing against the inside of the tube, and streak the entire surface of an MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure even coverage.

-

Disk Application: Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).

Diagram 3: Experimental workflow for the disk diffusion assay.

Considerations and Further Research

-

Influence of Zinc: The zinc moiety may have its own antibacterial properties. Studies have shown that other zinc salts, such as zinc chloride and zinc sulfate, can inhibit the growth of bacteria like Streptococcus mutans.[12] It is advisable to test a zinc salt control (e.g., ZnCl₂) at equivalent molar concentrations of zinc to determine if there is a synergistic or additive effect.

-

Comparative Studies: To fully characterize the antibacterial profile of this compound, it should be tested in parallel with other forms of Cephalosporin C (e.g., sodium salt) and against a panel of clinically relevant cephalosporins (e.g., cefotaxime, ceftazidime).

-

β-Lactamase Stability: Investigate the stability of this compound in the presence of various β-lactamase enzymes to understand its potential efficacy against resistant strains.[1]

By following these protocols, researchers can systematically evaluate the antibacterial properties of this compound, contributing valuable data to the field of antibiotic research and development.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 4. mybiosource.com [mybiosource.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Disk diffusion testing, quality control guidelines, and antimicrobial spectrum of HR810, a fourth-generation cephalosporin, in clinical microbiology laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. asm.org [asm.org]

- 11. Antibacterial effectiveness of different zinc salts on Streptococcus mutans and Streptococcus sobrinus: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Evaluation of the Effect of Zinc Salt on Inhibition of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cephalosporin C Zinc Salt in Enzymology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cephalosporin C Zinc Salt in enzymology research, with a primary focus on its role as a potent inhibitor of the enzyme Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the integration of this compound into your research workflows.

Application: Inhibition of SAMHD1 dNTPase Activity

This compound has been identified as a potent inhibitor of SAMHD1, a key enzyme in cellular nucleotide metabolism and innate immunity.[1][2][3][4][5] SAMHD1's function is to hydrolyze deoxynucleoside triphosphates (dNTPs), thereby regulating their intracellular concentration. This activity is crucial in preventing the replication of viruses, such as HIV-1, in non-dividing cells by limiting the availability of DNA building blocks. The inhibitory action of this compound on SAMHD1 makes it a valuable tool for studying the enzyme's function and for the development of potential therapeutic agents that modulate its activity. The presence of zinc is largely responsible for the inhibitory effect.[1][6]

Quantitative Data: Inhibition of SAMHD1

The following table summarizes the key quantitative data for the inhibition of SAMHD1 by this compound.

| Parameter | Value | Enzyme | Substrate | Assay Conditions | Reference |

| IC₅₀ | 1.1 ± 0.1 µM | Human SAMHD1 | dGTP (0.1 mM) | Enzyme-coupled colorimetric assay with pyrophosphatase. | [1][6] |

| Potency vs. Sodium Salt | ~200-fold more potent | Human SAMHD1 | dGTP | Comparison with Cephalosporin C Sodium Salt (IC₅₀ = 213 ± 30 µM). | [3][6] |

Experimental Protocol: SAMHD1 Inhibition Assay using a High-Throughput Enzyme-Coupled Colorimetric Method

This protocol is adapted from a high-throughput screening assay used to identify SAMHD1 inhibitors.[1][6][7]

Principle:

SAMHD1 hydrolyzes a dNTP substrate (e.g., dGTP) to a deoxynucleoside and inorganic triphosphate (PPPi). A coupling enzyme, inorganic pyrophosphatase (PPase), then hydrolyzes the PPPi into three molecules of inorganic phosphate (Pi). The released Pi is detected and quantified using a colorimetric reagent, such as Malachite Green, which forms a colored complex with phosphate that can be measured spectrophotometrically. The inhibition of SAMHD1 by this compound results in a decrease in the amount of Pi generated, leading to a reduced colorimetric signal.

Materials:

-

Recombinant human SAMHD1 protein

-

Inorganic Pyrophosphatase (PPase) from E. coli

-

This compound (solubilized in an appropriate solvent, e.g., DMSO)[2]

-

dGTP (or other dNTP substrate)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂

-

Quenching Solution: EDTA (final concentration of 20 mM)

-

Malachite Green (or other phosphate detection reagent)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations for IC₅₀ determination.

-

Enzyme and Substrate Preparation:

-

Prepare an enzyme master mix containing SAMHD1 (final concentration ~0.5 µM) and PPase (final concentration ~5 µM) in the reaction buffer.

-

Prepare a substrate solution of dGTP (final concentration 0.1 mM) in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a small volume (e.g., 1 µL) of the diluted this compound or control solvent (for no-inhibitor and positive controls) to the respective wells.

-

Add the enzyme master mix to all wells except the negative control wells (which should contain only PPase).

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the dGTP substrate solution to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a fixed time (e.g., 20 minutes). The reaction time should be within the linear range of the assay.

-

Quenching the Reaction: Stop the reaction by adding the quenching solution (EDTA) to all wells.

-

Color Development: Add the Malachite Green reagent to all wells and incubate for a specified time (e.g., 15-30 minutes) to allow for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~630 nm for Malachite Green) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the negative control (no SAMHD1) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Secondary Application: Pro-drug for Metallo-β-Lactamase Inhibitors

While this compound itself is not a direct inhibitor of metallo-β-lactamases (MBLs), the cephalosporin scaffold is utilized in a pro-drug strategy to deliver zinc-chelating inhibitors to the active site of these zinc-dependent enzymes.[8] MBLs are a significant cause of antibiotic resistance as they can hydrolyze a broad spectrum of β-lactam antibiotics. The principle of this pro-drug approach is that the β-lactam ring of the cephalosporin is hydrolyzed by the MBL, which in turn releases an attached zinc-binding group, leading to the inhibition of the enzyme. This targeted delivery mechanism enhances the selectivity of the inhibitor for the MBL.

Visualizations

Experimental Workflow for SAMHD1 Inhibition Assay

Caption: Workflow for the SAMHD1 enzyme inhibition assay.

Logical Diagram of SAMHD1 Activation and Inhibition

Caption: Allosteric activation of SAMHD1 and its inhibition by zinc.

References

- 1. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NB-64-39523-10mg | this compound [59143-60-1] Clinisciences [clinisciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:59143-60-1 | Chemsrc [chemsrc.com]

- 6. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Probing the Catalytic Mechanism and Inhibition of SAMHD1 Using the Differential Properties of Rp- and Sp-dNTPαS Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cephalosporin C Zinc Salt Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalosporin C is a β-lactam antibiotic that serves as a crucial intermediate in the production of semi-synthetic cephalosporins.[1] The zinc salt form of Cephalosporin C offers enhanced stability, making it suitable for handling and storage.[1][2] Beyond its role in antibiotic synthesis, Cephalosporin C zinc salt has been identified as a potent inhibitor of the sterile alpha motif and HD-domain containing protein 1 (SAMHD1), a triphosphohydrolase that regulates cellular dNTP levels.[3][4][5][6][7][8] This inhibitory activity, with a reported IC50 of 1.1 µM, makes it a valuable tool for research in virology, immunology, and cancer biology.[3][4][6][7][8][9]

These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions to ensure reproducible and reliable experimental outcomes.

Data Presentation

Quantitative data regarding the solubility and storage of this compound are summarized in the tables below for easy reference.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | ≥ 4 - 6 mg/mL | Requires adjustment of pH to 2-6 with HCl and may require ultrasonication and warming.[1][3][4] Use freshly opened DMSO as it is hygroscopic.[3][10] |

| H₂O | < 0.1 mg/mL (insoluble) | [3][10] |

| Aqueous Acid | Slightly soluble | [9][11] A 0.1 M HCl solution can dissolve the compound at 5 mg/mL, with sonication recommended.[1] |

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | 4°C | - | Sealed storage, away from moisture.[3][7][10] |

| Solid Powder | -20°C | 3 years | [1] |

| Stock Solution in Solvent | -20°C | 1 month | Sealed storage, away from moisture.[3][4][7][9][10] |

| Stock Solution in Solvent | -80°C | 6 months - 1 year | Sealed storage, away from moisture.[1][3][4][7][9][10] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution in DMSO, suitable for subsequent dilution in aqueous media for various assays.

Materials:

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

1 M Hydrochloric Acid (HCl), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator water bath

Procedure:

-

Weighing: Accurately weigh out 4.79 mg of this compound powder in a sterile microcentrifuge tube. Handle the powder in a chemical fume hood.

-

Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube.

-

pH Adjustment: Add 1 µL of 1 M HCl to the suspension. This will adjust the pH to the optimal range for dissolution.[3][4]

-

Dissolution:

-

Sterilization (Optional, for cell-based assays):

-

If the stock solution is intended for use in cell culture, it must be sterilized. Due to the potential for heat degradation, filter sterilization is recommended.

-

Using a sterile syringe, draw up the DMSO stock solution.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a new sterile microcentrifuge tube.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation.[3][4][7][9]

-

Label the aliquots clearly with the compound name, concentration, date, and solvent.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4][7][9][10]

-

Protocol 2: Quality Control of the Stock Solution

A simple quality control check can be performed to ensure the stock solution is suitable for use.

Procedure:

-

Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation. If crystals are present, gently warm the tube to 37°C and vortex to redissolve.

-

Functional Assay: The most reliable quality control is to test the stock solution in a functional assay. For example, perform a dose-response experiment in a SAMHD1 inhibition assay to confirm its bioactivity and compare the IC50 value to the expected range (around 1.1 µM).[3][4][6][7][8][9]

Mandatory Visualizations

Caption: Workflow for preparing a this compound stock solution.

Caption: Mechanism of SAMHD1 inhibition by this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 59143-60-1 | Benchchem [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS#:59143-60-1 | Chemsrc [chemsrc.com]

- 9. glpbio.com [glpbio.com]

- 10. Crystal structures of SAMHD1 inhibitor complexes reveal the mechanism of water-mediated dNTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cephalosporin C Zinc Salt in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cephalosporin C Zinc Salt in microbiology research. This document includes its mechanism of action, protocols for key experiments, and data presentation to facilitate its application in the laboratory.

Introduction

Cephalosporin C is a β-lactam antibiotic and a natural product of the fungus Acremonium chrysogenum.[1] While it exhibits relatively weak antibacterial activity compared to its semi-synthetic derivatives, it serves as a crucial precursor in the synthesis of more potent cephalosporin antibiotics.[1] The zinc salt form of Cephalosporin C enhances its stability, making it a useful compound in various research applications.[2] In microbiology research, this compound is primarily utilized in studies of β-lactamase activity, antibiotic resistance, and as a selective agent. It is also a subject of interest for its potent inhibition of the human enzyme SAMHD1, a characteristic that is largely attributable to the presence of zinc.[3][4][5]

Mechanism of Action

Like all cephalosporins, this compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[6] The core mechanism involves the binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a major component of the cell wall.[6] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.

Caption: Mechanism of action of this compound.

Quantitative Data

A critical aspect of utilizing any antimicrobial agent in research is understanding its potency against various microorganisms. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

While specific, comprehensive MIC data for this compound against a wide range of bacterial strains is not extensively published, the following table summarizes the expected activity based on the general knowledge of Cephalosporin C and the typical spectrum of early-generation cephalosporins.

| Bacterial Species | Gram Stain | Expected MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | Positive | 16 - 128 | Generally moderate activity. Higher MICs expected for β-lactamase producing strains. |

| Streptococcus pneumoniae | Positive | 8 - 64 | Susceptibility can vary. |

| Escherichia coli | Negative | 32 - >256 | Limited activity is expected, as many strains possess β-lactamases that can hydrolyze Cephalosporin C. |

| Pseudomonas aeruginosa | Negative | >256 | Generally considered resistant. |

| Haemophilus influenzae | Negative | 16 - 128 | Some activity may be observed, but resistance is common. |

Note: These are estimated ranges and actual MIC values should be determined experimentally for the specific strains used in your research.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be adapted for determining the MIC of this compound.[7][8][9]

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial strains (e.g., ATCC quality control strains)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., sterile deionized water or a buffer appropriate for its stability, noting that its solubility is low and may require pH adjustment).[2]

-

Prepare a stock solution at a concentration of 1024 µg/mL. Filter-sterilize the stock solution.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the 1024 µg/mL this compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no antibiotic).

-

Well 12 will serve as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate well 12.

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.

-

Caption: Workflow for MIC determination by broth microdilution.

Beta-Lactamase Induction Assay

Cephalosporins can induce the expression of β-lactamase enzymes in certain bacteria. This protocol describes a method to assess the induction potential of this compound.[10]

Materials:

-

This compound

-

Bacterial strain with an inducible β-lactamase (e.g., Enterobacter cloacae)

-

Growth medium (e.g., Tryptic Soy Broth)

-

Spectrophotometer

-

Nitrocefin (a chromogenic β-lactamase substrate)

-

Cell disruption equipment (e.g., sonicator or French press)

-

Centrifuge

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate an overnight culture of the test bacterium in the appropriate growth medium.

-

The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.

-

-

Induction:

-

Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.3-0.4 (logarithmic growth phase).

-